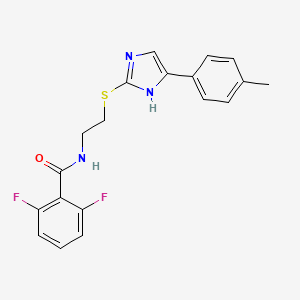

2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

2,6-Difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a benzamide derivative featuring a thioether-linked imidazole moiety and a 2,6-difluorinated aromatic ring. The compound’s structure combines a benzamide core with a 5-(p-tolyl)-substituted imidazole, connected via a thioethyl bridge.

Properties

IUPAC Name |

2,6-difluoro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3OS/c1-12-5-7-13(8-6-12)16-11-23-19(24-16)26-10-9-22-18(25)17-14(20)3-2-4-15(17)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEAKHASRQOFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole ring, which is then functionalized with a p-tolyl group. The thioether linkage is introduced by reacting the functionalized imidazole with an appropriate thiol compound. Finally, the benzamide moiety is attached through an amide bond formation reaction. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts, such as triethylamine or N,N’-dicyclohexylcarbodiimide, to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine/Nitro Groups : The 2,6-difluoro substitution in the target compound likely enhances electronegativity and metabolic stability compared to chlorinated (e.g., Compound 45) or nitro-containing (e.g., Compound 20) analogs.

- Imidazole vs.

- Thioether Linkers : The thioethyl bridge is a common feature in these analogs, suggesting its role in improving solubility and resistance to enzymatic degradation.

Inferred Pharmacological Properties

While direct activity data for the target compound is unavailable, analogs provide insights:

- Anticancer Potential: Compounds with thioether-linked heterocycles (e.g., Compound 45) show activity against cancer cell lines, suggesting the target’s imidazole and fluorine groups may enhance cytotoxicity.

- Antiviral Activity : Thienylmethyl-thio derivatives (e.g., Compound 15) are reported to inhibit viral proteases, implying the target’s thioether bridge could confer similar properties.

- Metabolic Stability: Fluorination at the 2,6-positions may reduce oxidative metabolism compared to non-fluorinated benzamides, extending half-life.

Biological Activity

The compound 2,6-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a derivative of imidazole and benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Recent studies have highlighted the biological activities associated with compounds containing the imidazole and benzamide moieties. These compounds often exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with imidazole rings demonstrated IC50 values ranging from 7.5 to 11.1 μM against various cancer cell lines, indicating significant cytotoxic potential .

- Antimicrobial Activity : The imidazole-based derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 2 μg/ml against Gram-positive bacteria like Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound) can be influenced by various structural modifications:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Imidazole Ring | Contributes to anticancer and antimicrobial properties |

| Thioether Linkage | May improve selectivity towards biological targets |

Case Studies

- Anticancer Efficacy : In a study evaluating a series of N-phenylbenzamide derivatives, compounds structurally similar to the target compound showed significant cytotoxicity against cancer cell lines with promising docking scores indicating strong receptor binding .

- Antimicrobial Evaluation : A recent investigation into benzimidazole derivatives revealed that modifications at the 5-position of the imidazole ring led to increased activity against E. coli and Staphylococcus aureus, supporting the hypothesis that structural diversity can enhance bioactivity .

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models, which could provide insights into its potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.